7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((3-hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-(2-propenyl)-, (S)-
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Overview
Description
7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((3-hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-(2-propenyl)-, (S)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((3-hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-(2-propenyl)-, (S)- typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the hydroxy and methoxy groups. The final steps involve the addition of the propenyl group and the resolution of the compound to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((3-hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-(2-propenyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((3-hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-(2-propenyl)-, (S)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((3-hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-(2-propenyl)-, (S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives with different substituents and stereochemistry. Examples include:
- 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((3-hydroxyphenyl)methyl)-6-methoxy-2-(2-propenyl)-, ®-
- 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((3-hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-(2-propenyl)-, ®-
Uniqueness
The uniqueness of 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((3-hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-(2-propenyl)-, (S)- lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
85149-75-3 |
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Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C21H25NO4/c1-4-8-22-9-7-15-12-21(26-3)19(24)13-16(15)17(22)10-14-5-6-20(25-2)18(23)11-14/h4-6,11-13,17,23-24H,1,7-10H2,2-3H3/t17-/m0/s1 |
InChI Key |
APMFIXDDZMVGLS-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2CC=C)OC)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CC=C)OC)O)O |
Origin of Product |
United States |
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